4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
The synthesis of 4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include trifluoroacetic acid for cyclization and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions lead to the inhibition of various enzymes and pathways, resulting in its pharmacological effects.
Comparison with Similar Compounds
4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
2-(pyrrolidin-1-yl)pyrimidines: Act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor.
1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C20H29N7 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H29N7/c1-15(2)19-21-7-6-17(23-19)25-10-12-26(13-11-25)18-14-16(3)22-20(24-18)27-8-4-5-9-27/h6-7,14-15H,4-5,8-13H2,1-3H3 |
InChI Key |
ARZCSSNXTDMCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC(=NC=C4)C(C)C |
Origin of Product |
United States |
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